molecular formula C7H14O B13628152 1-(sec-Butyl)cyclopropan-1-ol

1-(sec-Butyl)cyclopropan-1-ol

Cat. No.: B13628152
M. Wt: 114.19 g/mol
InChI Key: SRDOKRCFLKENLD-UHFFFAOYSA-N
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Description

1-(sec-Butyl)cyclopropan-1-ol is an organic compound with the molecular formula C7H14O. It belongs to the class of cyclopropanols, which are characterized by a cyclopropane ring bearing a hydroxyl group. This compound is notable for its unique structure, which combines the strained three-membered cyclopropane ring with a secondary butyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(sec-Butyl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple, can be used to cyclopropanate alkenes to form cyclopropane rings . Another method involves the use of diazo compounds, which decompose to form carbenes that react with alkenes to produce cyclopropanes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Simmons-Smith reaction is favored for its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-(sec-Butyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkanes.

    Substitution: Produces halogenated cyclopropanes.

Scientific Research Applications

1-(sec-Butyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring’s strain can also affect its reactivity, making it a useful intermediate in various chemical reactions .

Comparison with Similar Compounds

    Cyclopropanol: Similar structure but lacks the secondary butyl group.

    1-(tert-Butyl)cyclopropan-1-ol: Contains a tertiary butyl group instead of a secondary butyl group.

    Cyclopropylmethanol: Contains a methanol group instead of a secondary butyl group.

Uniqueness: 1-(sec-Butyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring, secondary butyl group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

1-butan-2-ylcyclopropan-1-ol

InChI

InChI=1S/C7H14O/c1-3-6(2)7(8)4-5-7/h6,8H,3-5H2,1-2H3

InChI Key

SRDOKRCFLKENLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CC1)O

Origin of Product

United States

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